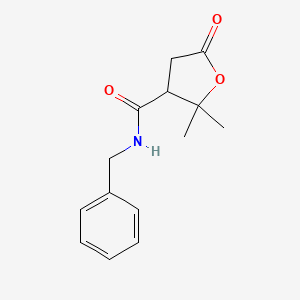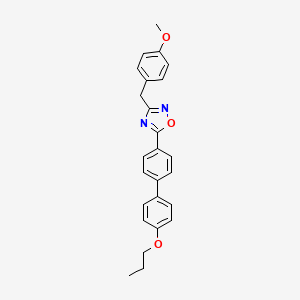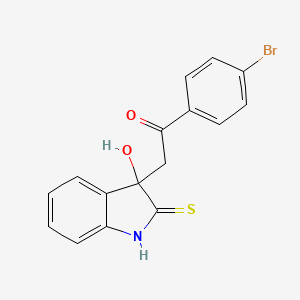
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in cancer cell metabolism. It has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment.
作用机制
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone binds to the active site of glutaminase, inhibiting its activity and reducing the production of glutamate, a key metabolite in cancer cell metabolism. This leads to a decrease in ATP production, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to be selective for cancer cells, sparing normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in non-cancerous cells and has shown no significant toxicity, indicating its selectivity for cancer cells.
实验室实验的优点和局限性
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has several advantages for lab experiments, including its selectivity for cancer cells, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential as a combination therapy. However, 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has limitations, including its low solubility and stability, which can affect its efficacy in in vivo studies.
未来方向
For 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone research include the development of more stable and soluble analogs and the optimization of dosing and delivery methods.
合成方法
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-bromobenzaldehyde, which is then reacted with 3-hydroxy-2-thioxo-2,3-dihydro-1H-indole to form the intermediate product. The final step involves the reaction of the intermediate product with ethyl chloroacetate to yield 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone. The synthesis of 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been optimized to increase yield and purity, making it more accessible for research purposes.
科学研究应用
1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to selectively inhibit glutaminase, an enzyme involved in glutamine metabolism, which is essential for cancer cell growth and survival. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in reducing cell proliferation and inducing cell death. 1-(4-bromophenyl)-2-(3-hydroxy-2-thioxo-2,3-dihydro-1H-indol-3-yl)ethanone has also been tested in animal models, showing significant anti-tumor effects.
属性
IUPAC Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-11-7-5-10(6-8-11)14(19)9-16(20)12-3-1-2-4-13(12)18-15(16)21/h1-8,20H,9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWLYXGDIYMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=S)N2)(CC(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-(3-hydroxy-2-sulfanylidene-1H-indol-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)
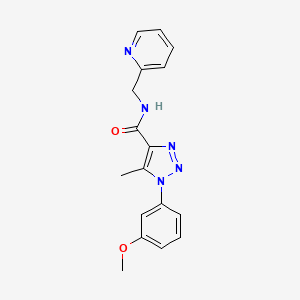
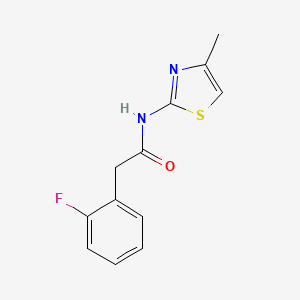
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
